molecular formula C15H10O7S B12516872 Daidzein-sulfate CAS No. 688025-49-2

Daidzein-sulfate

Cat. No.: B12516872
CAS No.: 688025-49-2
M. Wt: 334.3 g/mol
InChI Key: AUXMRGLXSPIQNV-UHFFFAOYSA-N
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Description

Daidzein-sulfate is a primary sulfate conjugate metabolite of the soy-derived isoflavone daidzein, produced via Phase II metabolism in the body . This conjugation process, which includes sulfation and glucuronidation, is a critical determinant of the ultimate biological activity and bioavailability of dietary isoflavones . Research-grade this compound is an essential standard and tool for scientists studying the complex pharmacokinetics and health impacts of soy isoflavones. Studies indicate that sulfate metabolites like this compound are distributed to various organs and can cross the blood-brain barrier, suggesting a potential for direct activity within the central nervous system . The biological significance of this compound is underscored by research showing it retains potent phytoestrogen activity. In vitro studies on human cancer cells have demonstrated that this compound can modulate 17β-estradiol-sensitive gene transcription in an Estrogen Receptor Beta (ERβ)-dependent manner . This receptor-mediated mechanism is a key area of investigation for understanding how isoflavone metabolites may influence hormone-sensitive tissues. Furthermore, research has shown that Daidzein and its metabolites can reduce cell proliferation and activate a pro-apoptotic cascade, including the cleavage of caspase-3 and its substrate PARP, highlighting a potential role in cellular growth and survival pathways . The membrane transporter protein ABCG2/BCRP has been identified as playing a crucial role in the efflux and systemic disposition of sulfate conjugates, making this compound a compound of interest in drug-transporter interaction studies . Providing this metabolite in pure form allows researchers to directly investigate its effects, bypassing the metabolic variability inherent in in vivo models, and thus enabling more precise mechanistic studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

688025-49-2

Molecular Formula

C15H10O7S

Molecular Weight

334.3 g/mol

IUPAC Name

[3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C15H10O7S/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17/h1-8,16H,(H,18,19,20)

InChI Key

AUXMRGLXSPIQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Regioselective Sulfation via Protecting Group Strategies

The pioneering work by Fairley et al. (2003) established a regioselective synthesis protocol using protective groups to direct sulfation to specific hydroxyl positions. The methodology involves three critical steps:

  • Protection of hydroxyl groups : Selective protection of the 7-hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride enables sulfation at the 4′-position. Conversely, protection of the 4′-hydroxyl facilitates sulfation at the 7-position.
  • Sulfation reaction : Treatment with sulfur trioxide-pyridine complex in anhydrous pyridine introduces the sulfate group at the desired position.
  • Deprotection : Removal of protective groups using tetrabutylammonium fluoride (TBAF) yields the target monosulfate or disulfate derivatives.

This approach achieved yields of 68–75% for monosulfates and 52% for the disulfate, with purity exceeding 95% as confirmed by HPLC and NMR.

Direct Sulfation Using Sulfonating Agents

Methane sulfonyl chloride has been utilized as a sulfonating agent in non-aqueous solvents such as dimethylformamide (DMF). A study demonstrated that reacting daidzein with methane sulfonyl chloride (0.85–0.95 equivalents) at 50–55°C for 3–3.5 hours produced daidzein-7-sulfate with 93% yield. Aluminum oxide or iron oxide served as catalytic promoters, reducing side reactions and improving regioselectivity.

Enzymatic Synthesis Using Sulfotransferases

Enzymatic methods offer an eco-friendly alternative to chemical synthesis, leveraging the specificity of human sulfotransferases (SULTs) to catalyze regioselective sulfation.

Human SULT Isoforms and Their Regioselectivity

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 68–93% 75–85%
Regioselectivity High (via protection) Moderate to high
Reaction Time 3–24 hours 6–48 hours
Environmental Impact High solvent waste Low waste generation

Chemical methods excel in scalability and regiocontrol but face challenges in waste management. Enzymatic approaches, while slower, provide greener alternatives with comparable yields.

Advanced Techniques and Recent Innovations

Nanosuspension Formulations

While primarily used for bioavailability enhancement, nanosuspension technology (e.g., media milling with Pluronic F127) offers potential for stabilizing sulfated derivatives during synthesis.

Chemical Reactions Analysis

Sulfation vs. Glucuronidation

Daidzein undergoes competitive phase II metabolism :

  • Low D1 concentration : Sulfation dominates due to substrate availability .

  • High D1 concentration : Glucuronidation becomes the primary pathway .

  • In vivo evidence : D1 sulfates (e.g., daidzein monosulfate, bisulfate) were detected in plasma and organs (liver, kidneys, lungs, spleen), while glucuronides were absent under tested conditions .

Hydrolysis of Sulfonate Derivatives

Sulfonate derivatives (e.g., DD2, DD3) hydrolyze in vivo to release D1:

  • Metabolic interconversion : DD2 and DD3 revert to D1, sharing similar metabolic pathways .

  • Tissue distribution : D1 and its sulfates penetrate organs, including the brain (indicating blood–brain barrier permeability) .

Phase I Metabolism

Daidzein undergoes reductive hydrogenation and hydroxylation :

  • O-DMA (O-desmethylangolensin) : Formed via reductive hydrogenation of D1 .

  • Hydroxylation products : 3′-OH-D1, 6-OH-D1, and 8-OH-D1 are generated, further metabolized into derivatives like 3′-OH-O-DMA .

Metabolite Structure Tissue/Organ Detection
D1 monosulfateDaidzein with one sulfate groupPlasma, liver, kidneys, lungs, spleen
D1 bisulfateDaidzein with two sulfate groupsPlasma, brain
O-DMAReductive hydrogenation productHeart
3′-OH-O-DMAHydroxylation + hydrogenation productLiver, kidney, lung

Analytical Techniques for Reaction Monitoring

  • MALDI-TOF MSI : Directly maps tissue distribution of D1 and its metabolites, revealing sulfation patterns in organs .

  • Mass spectrometry : Identifies sulfated metabolites (e.g., m/z 335.0219 for daidzein-O-sulfate) via accurate mass measurements and fragmentation analysis .

Enzymatic Interactions

Daidzein-sulfate derivatives exhibit non-competitive inhibition of enzymes like sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs):

  • Inhibition kinetics : K<sub>i</sub> values for sulfation (e.g., K<sub>i</sub> = 0.48 μM for E2-S) are lower than glucuronidation (e.g., K<sub>i</sub> = 7.31 μM for E2-G), indicating stronger suppression of sulfation pathways .

Pharmacological Implications

  • Anti-inflammatory activity : this compound derivatives (e.g., DD2) show enhanced JNK1 binding affinity compared to D1, correlating with improved anti-inflammatory effects .

  • Vasodilation : Daidzein sulfates inhibit Ca²⁺-dependent arterial contraction, reducing blood pressure via smooth muscle cell modulation .

This synthesis of findings highlights the interplay between sulfation, glucuronidation, and enzyme interactions in daidzein metabolism, guiding further pharmacological and clinical applications.

Comparison with Similar Compounds

Structural and Metabolic Differences

Table 1: Molecular Properties of Daidzein and Its Metabolites
Compound Molecular Formula Molecular Weight (g/mol) Key Metabolic Pathway
Daidzein C₁₅H₁₀O₄ 242.23 Phase I hydrolysis
Daidzein-sulfate C₁₅H₁₀O₇S 335.02 SULT-mediated sulfation
Daidzein-glucuronide C₂₁H₁₈O₁₀ 431.10 UGT-mediated glucuronidation
Equol C₁₅H₁₄O₃ 242.27 Gut microbiota reduction
Equol-sulfate C₁₅H₁₄O₆S 323.06 Sulfation of equol

Key Insights :

  • Polarity and Bioavailability : Sulfation increases water solubility, but this compound exhibits lower cellular accumulation compared to daidzein-glucuronide in HepG2 and Caco-2 cells .
  • Species and Sex Variability : Sulfation is more prominent in males (e.g., male rats excrete this compound, while females primarily excrete glucuronides) .

Key Insights :

  • ER-β Specificity : this compound enhances ER-β transcriptional activity 2–3 fold more potently than daidzein, despite lacking direct receptor binding .
  • Antiproliferative Effects : At 1 μM, this compound reduces breast cancer cell viability by 40–60%, outperforming equol and genistein-sulfate in ER-β-rich environments .
  • Transport Dynamics : BCRP/ABCG2 transporters mediate biliary excretion of this compound, reducing systemic exposure by 60% in Bcrp −/− mice .

Pharmacokinetic and Clinical Relevance

  • Bioavailability : this compound constitutes 15–20% of total daidzein metabolites in human plasma but is rapidly cleared due to BCRP-mediated efflux .
  • Stability : Unlike daidzein-glucuronide, this compound is unstable in acidic environments, limiting its gastrointestinal absorption .
  • Therapeutic Potential: Despite low plasma levels, this compound’s high receptor affinity makes it a candidate for targeted ER-β therapies in cancer .

Biological Activity

Daidzein-sulfate, a metabolite of the soy isoflavone daidzein, has garnered significant interest due to its potential biological activities, particularly in the context of cancer prevention and treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, bioavailability, and effects on various cellular pathways.

Overview of Daidzein and Its Metabolism

Daidzein is primarily metabolized in the gut and liver, where it undergoes biotransformation into more water-soluble derivatives, including this compound. This process enhances its bioavailability and biological activity. Research indicates that this compound can modulate estrogen receptor (ER) signaling pathways, which are crucial in cancer biology .

1. Estrogen Receptor Modulation:
this compound exhibits selective activity on estrogen receptors, particularly ERβ. Studies have shown that it can induce promoter activity and influence gene transcription related to cell growth and apoptosis in cancer cells. For instance, this compound was found to activate a pro-apoptotic cascade involving caspase-3 cleavage in human cancer cells transfected with ERβ .

2. Anti-Proliferative Effects:
Research indicates that this compound can reduce cell proliferation in various cancer cell lines. In breast cancer models, it was observed that this compound enhances the susceptibility of cells to chemotherapeutic agents like paclitaxel by modulating the anti-apoptotic protein neuroglobin (NGB) .

3. Anti-Inflammatory Properties:
this compound has demonstrated significant anti-inflammatory effects through inhibition of mitogen-activated protein kinase (MAPK) signaling pathways. This suggests its potential utility in managing inflammatory conditions and possibly in reducing cancer-related inflammation .

Bioavailability and Pharmacokinetics

Despite its promising biological activities, the bioavailability of this compound is influenced by several factors:

  • Metabolism: The conversion of daidzein into sulfated forms occurs primarily through phase II metabolic processes, which can limit the effective concentration of active compounds in systemic circulation.
  • Absorption: Only a small fraction of dietary flavonoids like daidzein is absorbed directly; most undergo extensive metabolism before reaching systemic circulation .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
Estrogen receptor modulationInduces transcriptional activity
Anti-proliferativeReduces proliferation in breast cancer cells
Anti-inflammatoryInhibits MAPK signaling
Apoptosis inductionActivates caspase-3 cleavage

Q & A

Basic Question

  • Relevance : Use cancer cell lines (e.g., HepG2 for hepatic toxicity) with ER expression profiles matching research aims.
  • Viability Assays : Combine MTT assays with apoptosis markers (e.g., caspase-3) to differentiate cytostatic vs. cytotoxic effects .

How can computational modeling improve the prediction of this compound’s ADMET properties?

Advanced Question

  • In Silico Tools : SwissADME for absorption parameters; molecular docking (AutoDock Vina) to predict ER-binding affinity.
  • Validation : Compare predictions with in vivo pharmacokinetic data (e.g., Cmax, AUC) from rodent studies .

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